3-methyl-5-[(3-methylphenyl)amino]-5-oxopentanoic acid
Overview
Description
3-methyl-5-[(3-methylphenyl)amino]-5-oxopentanoic acid, also known as MPPA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of amino acids and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Research on similar compounds highlights the importance of the synthesis and characterization of amino acid derivatives, which are crucial for understanding their chemical properties and potential applications. For instance, the study on the preparation of L-2-amino-5-arylpentanoic acids, constituent amino acids in AM-toxins, outlines methods for their synthesis, offering insights into the structural complexities and chemical behaviors of related compounds (Shimohigashi, Lee, & Izumiya, 1976). This research is fundamental for developing synthetic strategies for analogous compounds, including 3-methyl-5-[(3-methylphenyl)amino]-5-oxopentanoic acid, indicating its potential for incorporation into various peptides and toxins.
Biochemical and Pharmacological Research
Derivatives of pentanoic acid and similar structures have been studied for their biochemical and pharmacological effects. For example, compounds combining thromboxane A2 synthetase inhibition with receptor blockade activities in a single molecule have been investigated for their effects in vivo and ex vivo, highlighting the therapeutic potentials of structurally complex amino acids (Clerck et al., 1989). Such studies suggest that 3-methyl-5-[(3-methylphenyl)amino]-5-oxopentanoic acid could be explored for similar pharmacological applications, given its structural complexity and potential for biological activity modulation.
properties
IUPAC Name |
3-methyl-5-(3-methylanilino)-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-4-3-5-11(6-9)14-12(15)7-10(2)8-13(16)17/h3-6,10H,7-8H2,1-2H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLSKJKFCAHRGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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